N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-ethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with multiple functional groups. It contains an indene group, a benzofuran group, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has multiple chiral centers, which means it can exist in different stereoisomers. These stereoisomers can have different physical and chemical properties, and they can interact differently with biological systems .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-ethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride involves the reaction of starting materials to form the final product. The synthesis pathway should be designed in a way that ensures high yield and purity of the final product.", "Starting Materials": [ "5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid", "1-amino-2,3-dihydro-1H-indene", "Hydrochloric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Activation of 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid with DCC and DIPEA in DMF to form the corresponding active ester.", "Step 2: Addition of 1-amino-2,3-dihydro-1H-indene to the reaction mixture from step 1 and stirring at room temperature for several hours to form the amide intermediate.", "Step 3: Quenching the reaction mixture with hydrochloric acid to form the hydrochloride salt of the final product.", "Step 4: Isolation of the product by filtration and washing with ethyl acetate and methanol." ] } | |
CAS RN |
2639390-59-1 |
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.